Cas no 288154-66-5 (Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate)

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate is a specialized aromatic ester compound featuring a thioether linkage and a nitro functional group. Its molecular structure, incorporating a 2-methylphenylthio substituent at the 4-position and a nitro group at the 3-position of the benzoate ring, makes it a valuable intermediate in organic synthesis. The compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its reactivity and versatility in further functionalization. The ester group enhances solubility in organic solvents, facilitating downstream reactions. Its well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications.
Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate structure
288154-66-5 structure
Product Name:Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
CAS No:288154-66-5
MF:C15H13NO4S
MW:303.33302283287
MDL:MFCD01209782
CID:3055114
PubChem ID:720680
Update Time:2025-11-01

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-4-o-tolylsulfanyl-benzoic acid methyl ester
    • methyl 4-[(2-methylphenyl)sulfanyl]-3-nitrobenzoate
    • 288154-66-5
    • Methyl 3-nitro-4-(o-tolylthio)benzoate
    • METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE
    • methyl 4-(2-methylphenyl)sulfanyl-3-nitrobenzoate
    • AKOS003238895
    • DTXSID201244895
    • CS-0323796
    • methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
    • ALBB-025170
    • Methyl3-nitro-4-(o-tolylthio)benzoate
    • 657-157-9
    • benzoic acid, 4-[(2-methylphenyl)thio]-3-nitro-, methyl ester
    • LS-08386
    • MFCD01209782
    • H34952
    • Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
    • MDL: MFCD01209782
    • Inchi: 1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3
    • InChI Key: JYUIGHULZMFAPH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C)C1C=CC(C(=O)OC)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 303.05652907Da
  • Monoisotopic Mass: 303.05652907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 97.4Ų

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Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:288154-66-5)Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
Order Number:A1148960
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):278.0
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Additional information on Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate (CAS No. 288154-66-5): A Comprehensive Overview

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate, identified by its CAS number 288154-66-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a complex aromatic structure, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular formula of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate underscores its intricate chemical composition, which includes a benzoate moiety linked to a thioether group and a nitro substituent. This unique arrangement imparts distinct physicochemical properties, making it a valuable candidate for further investigation. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating diverse synthetic transformations and functionalization strategies.

In recent years, the interest in Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate has been fueled by its potential role in drug discovery. Researchers have explored its utility as an intermediate in the synthesis of more complex molecules, leveraging its structural features to modulate biological activity. The nitro group, in particular, serves as a versatile handle for further chemical manipulation, enabling the introduction of additional functional moieties through reduction or coupling reactions.

One of the most compelling aspects of this compound is its applicability in medicinal chemistry. The aromatic system and the thioether linkage provide a scaffold that can be modified to target specific biological pathways. For instance, studies have suggested that derivatives of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate may exhibit inhibitory effects on certain enzymes or receptors, making them promising candidates for treating inflammatory disorders or neurological conditions. These findings are particularly relevant in the context of recent advancements in targeted therapy, where precise modulation of biological targets is essential.

The synthesis of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the desired framework with high precision. These advancements not only improve yield but also enhance the overall quality of the final product, ensuring its suitability for downstream applications.

From a computational chemistry perspective, Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interactions with biological targets at the atomic level, providing insights into its mechanism of action. By integrating experimental data with computational predictions, researchers can design more effective derivatives with enhanced potency and selectivity. This interdisciplinary approach underscores the importance of collaboration between experimentalists and theoreticians in advancing drug discovery efforts.

The pharmacokinetic properties of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate are another critical area of focus. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable data on its bioavailability and metabolic stability. Such information is crucial for translating preclinical findings into clinical efficacy and safety profiles.

In conclusion, Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate (CAS No. 288154-66-5) represents a fascinating compound with broad implications in chemical biology and pharmaceutical science. Its unique structural features and versatile reactivity make it a compelling tool for drug discovery and biochemical research. As ongoing studies continue to uncover new applications and mechanisms, this compound is poised to play a significant role in the development of innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:288154-66-5)Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
A1148960
Purity:99%
Quantity:5g
Price ($):278.0
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